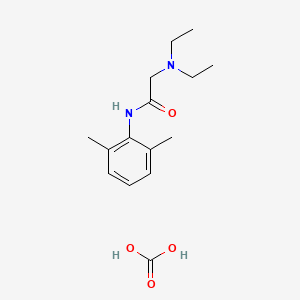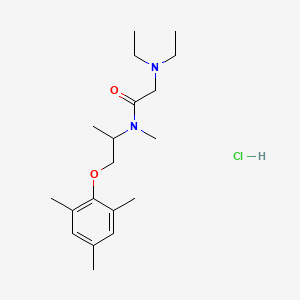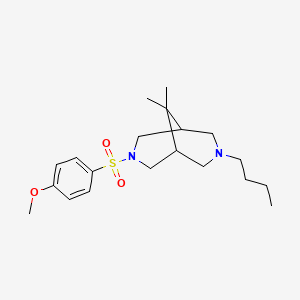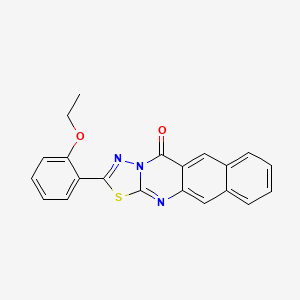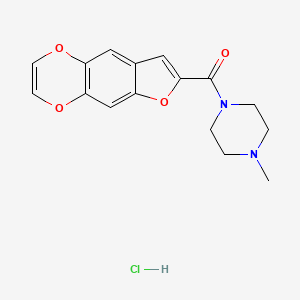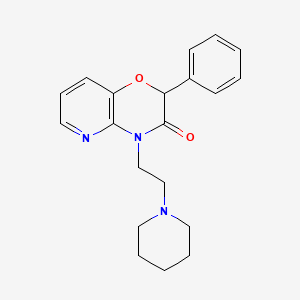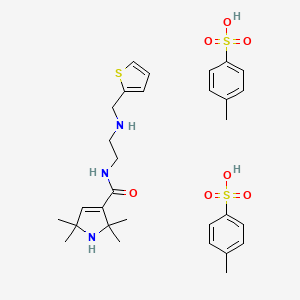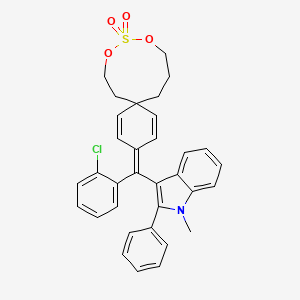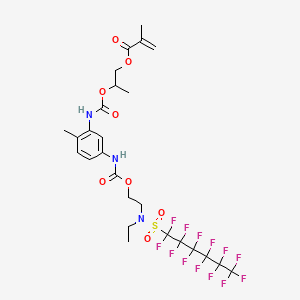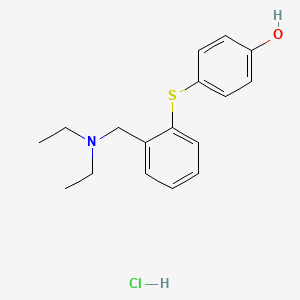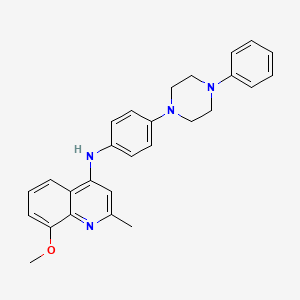
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methyl, and phenyl-piperazinyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be done using methyl iodide and a base.
Attachment of the Piperazinyl Group: The phenyl-piperazinyl group can be attached via a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated precursors and strong bases or acids.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an antimalarial, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium species. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinacrine: Known for its antiprotozoal and antimalarial properties.
Mefloquine: A quinoline-based compound used to treat and prevent malaria.
Uniqueness
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. Its methoxy and phenyl-piperazinyl groups enhance its ability to interact with biological targets, making it a promising candidate for further drug development .
Eigenschaften
CAS-Nummer |
87602-45-7 |
|---|---|
Molekularformel |
C27H28N4O |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
8-methoxy-2-methyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C27H28N4O/c1-20-19-25(24-9-6-10-26(32-2)27(24)28-20)29-21-11-13-23(14-12-21)31-17-15-30(16-18-31)22-7-4-3-5-8-22/h3-14,19H,15-18H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
PCTXPMOAZFHIMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


